molecular formula C14H21NO5S B3977308 methyl N-[(4-methoxyphenyl)sulfonyl]leucinate

methyl N-[(4-methoxyphenyl)sulfonyl]leucinate

Cat. No. B3977308
M. Wt: 315.39 g/mol
InChI Key: VISFALJWAFPKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-[(4-methoxyphenyl)sulfonyl]leucinate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly used as a reagent in organic synthesis and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of methyl N-[(4-methoxyphenyl)sulfonyl]leucinate is not well understood. However, it has been shown to be a potent inhibitor of a variety of proteases. This compound is believed to work by binding to the active site of the protease, preventing substrate binding and subsequent catalysis.
Biochemical and Physiological Effects:
Methyl N-[(4-methoxyphenyl)sulfonyl]leucinate has been shown to have a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of a variety of proteases, including trypsin, chymotrypsin, and elastase. Additionally, this compound has been shown to have activity against a variety of enzymes, including cathepsin G, thrombin, and kallikrein. Methyl N-[(4-methoxyphenyl)sulfonyl]leucinate has also been shown to have anti-inflammatory effects and has been studied for its potential as a treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

Methyl N-[(4-methoxyphenyl)sulfonyl]leucinate has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be used as a building block for the synthesis of other compounds. Additionally, this compound has been shown to be a potent inhibitor of a variety of proteases, making it a useful tool for studying protease activity. However, there are also limitations to the use of this compound in lab experiments. It is a relatively expensive reagent and may not be suitable for large-scale experiments. Additionally, the mechanism of action of this compound is not well understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of methyl N-[(4-methoxyphenyl)sulfonyl]leucinate. One potential area of research is the development of new protease inhibitors based on this compound. Additionally, this compound has been studied for its potential as a fluorescent probe for the detection of protease activity, and further research in this area may lead to the development of new diagnostic tools. Finally, the anti-inflammatory effects of methyl N-[(4-methoxyphenyl)sulfonyl]leucinate suggest that it may have potential as a treatment for inflammatory diseases, and further research in this area may lead to the development of new therapies.

Scientific Research Applications

Methyl N-[(4-methoxyphenyl)sulfonyl]leucinate has a variety of applications in scientific research. It is commonly used as a reagent in organic synthesis and has been shown to be a useful building block for the synthesis of other compounds. Additionally, this compound has been studied for its potential as a protease inhibitor and has been shown to have activity against a variety of enzymes. Methyl N-[(4-methoxyphenyl)sulfonyl]leucinate has also been studied for its potential as a fluorescent probe for the detection of protease activity.

properties

IUPAC Name

methyl 2-[(4-methoxyphenyl)sulfonylamino]-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S/c1-10(2)9-13(14(16)20-4)15-21(17,18)12-7-5-11(19-3)6-8-12/h5-8,10,13,15H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISFALJWAFPKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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